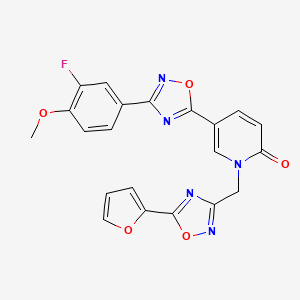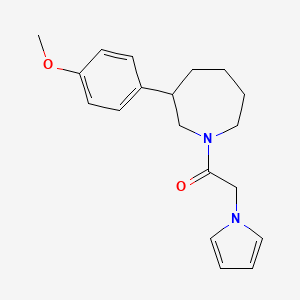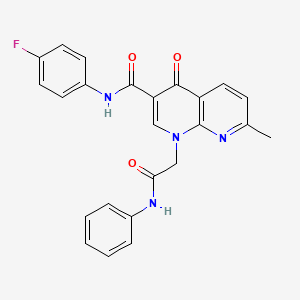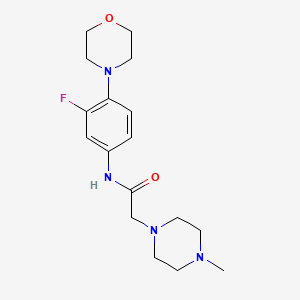
N-(3-chlorophenyl)-N'-hydroxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-hydroxybenzenecarboximidamide is a useful research compound. Its molecular formula is C13H11ClN2O and its molecular weight is 246.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Remediation
Adsorption Mechanisms and Environmental Hormone Removal Graphene oxide has been investigated for its effectiveness in removing chlorophenols, a class of environmental hormones (EHs) that are carcinogenic and toxic. Research on the adsorption mechanisms and dynamics of chlorophenols onto graphene oxide through computational methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, has provided insights into the removal of these pollutants from the environment. This study elucidates the role of hydrophobic effects, hydrogen bonds, and π-π interactions in the adsorption process, suggesting potential applications in water treatment and environmental remediation (Wei et al., 2019).
Organic Synthesis and Pharmacological Potential
Synthesis of Pharmacologically Active Derivatives Research into N-substituted amidines containing diphenyloxide fragments, such as N-methyl-N-phenyl-3-phenoxyphenylamidine, has shown that these compounds exhibit a range of biological activities, including anti-tumor, anti-cancer, and anti-thrombosis effects. Such compounds serve as starting reagents for the synthesis of pharmacologically active derivatives, highlighting their significance in medicinal chemistry and drug development (Popov et al., 2013).
Advanced Materials and Catalysis
Polymeric and Solid Lipid Nanoparticles for Agricultural Applications The development of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of agricultural fungicides such as carbendazim and tebuconazole represents a significant advancement in agricultural sciences. These carrier systems offer improved release profiles, reduced environmental toxicity, and enhanced efficacy of fungicides, demonstrating the potential of chlorophenyl derivatives in creating advanced materials for agricultural applications (Campos et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of N-(3-chlorophenyl)-N’-hydroxybenzenecarboximidamide is the Hepatocyte growth factor receptor . This receptor plays a crucial role in cell growth, cell motility, morphogenesis, and tissue regeneration .
Mode of Action
It is known to interact with its target, the hepatocyte growth factor receptor . This interaction could potentially lead to changes in cell signaling pathways, affecting cell growth and function .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it might influence the HIF-1 signaling pathway . This pathway is crucial for cellular response to hypoxia, and its disruption can lead to various downstream effects, including changes in cell growth, metabolism, and survival .
Pharmacokinetics
The compound’s high aqueous solubility suggests it could be readily absorbed and distributed in the body
Result of Action
Its interaction with the hepatocyte growth factor receptor suggests it could influence cell growth and function
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3-chlorophenyl)-N’-hydroxybenzenecarboximidamide. For instance, changes in pH, temperature, and the presence of other substances could potentially affect the compound’s stability and activity
Propiedades
IUPAC Name |
N'-(3-chlorophenyl)-N-hydroxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-7-4-8-12(9-11)15-13(16-17)10-5-2-1-3-6-10/h1-9,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSAUTLVXZUWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)Cl)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Fluorophenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2813360.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2813361.png)


![1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2813365.png)

![6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2813367.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2813371.png)
![2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide](/img/structure/B2813372.png)
![2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B2813374.png)

